Cicloprolol Hydrochloride

Cardiovascular Pharmacology Beta-Adrenoceptor Partial Agonism Intrinsic Sympathomimetic Activity

Cicloprolol hydrochloride (developmental code SL-75177) is a β-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity, ISA) at the β1-adrenoceptor. As a cardioselective beta-blocker, it exhibits a dual pharmacological profile: acting as a weak β1-agonist at normal sympathetic tone and as a β1-antagonist at elevated adrenergic discharge levels.

Molecular Formula C18H30ClNO4
Molecular Weight 359.9 g/mol
CAS No. 63686-79-3
Cat. No. B1662746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicloprolol Hydrochloride
CAS63686-79-3
Synonymscicloprolol
cicloprolol hydrochloride
Molecular FormulaC18H30ClNO4
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl
InChIInChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H
InChIKeyIFQJSQQPCCLGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cicloprolol Hydrochloride (CAS 63686-79-3): Beta-1 Selective Partial Agonist for Cardiovascular Research and Procurement


Cicloprolol hydrochloride (developmental code SL-75177) is a β-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity, ISA) at the β1-adrenoceptor [1]. As a cardioselective beta-blocker, it exhibits a dual pharmacological profile: acting as a weak β1-agonist at normal sympathetic tone and as a β1-antagonist at elevated adrenergic discharge levels [2]. This compound has been investigated clinically for coronary artery disease and left ventricular dysfunction, demonstrating a unique hemodynamic signature that distinguishes it from beta-blockers lacking ISA [3].

Why Generic Substitution Fails: Quantified Differentiation of Cicloprolol Hydrochloride from Standard Beta-Blockers


Substitution among beta-blockers without consideration of intrinsic sympathomimetic activity (ISA) and β1-selectivity profiles leads to divergent clinical and experimental outcomes. Unlike atenolol (cardioselective, no ISA), which reduces resting heart rate and cardiac index, cicloprolol preserves or enhances resting cardiac performance while still attenuating exercise tachycardia [1]. Compared to pindolol (non-selective, ISA), cicloprolol demonstrates elevated β1-selectivity, reducing the risk of β2-mediated off-target effects [2]. Its partial agonist activity, quantified at 30% ISA, is intermediate between pindolol and xamoterol, positioning it uniquely for models where baseline sympathetic support must be maintained while preventing excessive adrenergic stimulation [3].

Cicloprolol Hydrochloride: Quantitative Comparative Evidence for Scientific Procurement Decisions


Intrinsic Sympathomimetic Activity (ISA): Quantitative Comparison of Cicloprolol vs. Xamoterol and Pindolol

Cicloprolol exhibits intermediate intrinsic sympathomimetic activity (ISA) compared to structurally and pharmacologically related beta-blockers. In anesthetized catecholamine-depleted rats, the intrinsic activity of cicloprolol relative to the full agonist isoproterenol was 0.7, compared to 0.65 for xamoterol and 0.45 for pindolol [1]. A separate clinical pharmacology source reports cicloprolol's ISA as 30%, which is higher than many beta-blockers but lower than xamoterol (45%) [2].

Cardiovascular Pharmacology Beta-Adrenoceptor Partial Agonism Intrinsic Sympathomimetic Activity

Beta-1 Adrenoceptor Selectivity: Differential Profile of Cicloprolol vs. Pindolol

In a comparative analysis using pithed rat models and isolated tissue preparations, cicloprolol and xamoterol demonstrated elevated selectivity for the β1-adrenoceptor subtype, whereas pindolol was non-selective, antagonizing both β1- and β2-adrenoceptors [1]. In isolated guinea pig trachea (β2-mediated relaxation), cicloprolol and xamoterol were relatively inactive against isoproterenol-induced relaxation, in contrast to pindolol [1].

Receptor Selectivity Beta-1 Adrenoceptor Off-Target Pharmacology

Hemodynamic Preservation During Exercise: Cicloprolol vs. Atenolol in Coronary Artery Disease Patients

In a comparative dose-response study of 24 ischemic patients with diminished cardiac reserve, cicloprolol and atenolol were compared at rest and during bicycle exercise. During exercise, atenolol reduced ejection fraction and increased systemic vascular resistance index (SVRI); in contrast, cicloprolol did not significantly alter these parameters [1]. At rest, cicloprolol increased left ventricular ejection fraction, reduced end-diastolic volume, and tended to reduce filling pressure, whereas atenolol reduced heart rate and cardiac index while increasing SVRI [1].

Exercise Hemodynamics Left Ventricular Function Cardioselective Beta-Blockade

Preservation of Resting Heart Rate and Blood Pressure: Clinical Differentiation from Beta-Blockers Without ISA

In clinical trials of patients with chronic heart failure, cicloprolol (oral, once daily for 2 weeks) did not affect resting heart rate or blood pressure, but significantly reduced peak exercise heart rate and peak rate-pressure product [1]. In contrast, atenolol reduced resting heart rate and cardiac index in comparable patient populations [2]. In subjects with normal left ventricular function, acute intravenous cicloprolol significantly increased cardiac output by 24% and stroke volume by 22% without changing heart rate [3].

Resting Hemodynamics Partial Agonist Activity Bradycardia Avoidance

Improvement in Work Capacity in Ischemic Heart Failure: Clinical Outcome Differentiation

In a safety evaluation of 25 patients with chronic heart failure, cicloprolol improved quality of life and work capacity in 5 of 12 patients with congestive failure due to ischemic etiology (42%) [1]. A separate report indicates that cicloprolol improved work capacity in 40% of patients with congestive failure due to ischemic etiology [2]. The drug did not induce bradycardia or arrhythmias, and side effects were few and similar to placebo [1].

Heart Failure Exercise Capacity Quality of Life Ischemic Etiology

Pharmacokinetic Variability in Renal Impairment: Procurement Consideration for Special Populations

Pharmacokinetic studies indicate significant variability in cicloprolol metabolism among individuals, particularly in those with renal impairment . Urinary recovery of unchanged cicloprolol ranges from 5.3% to 21.5%, indicating substantial inter-individual variability in metabolism . A study in uraemic patients demonstrated a significant prolongation of elimination half-life compared to subjects with normal renal function, suggesting dosage adjustment may be required for severe renal impairment [1].

Pharmacokinetics Renal Impairment Drug Metabolism Dose Adjustment

Optimal Research and Industrial Applications for Cicloprolol Hydrochloride Based on Quantitative Evidence


Cardiovascular Research Requiring Beta-1 Selective Partial Agonism Without Resting Bradycardia

Cicloprolol hydrochloride is optimally suited for in vivo cardiovascular studies where β1-adrenoceptor modulation is required but resting heart rate depression would confound results. Its partial agonist activity preserves resting cardiac output (+24%) and stroke volume (+22%) while still attenuating exercise tachycardia [1]. This profile distinguishes it from atenolol, which reduces resting heart rate and cardiac index [2], and from pindolol, which lacks β1-selectivity [3].

Ischemic Heart Failure Models Investigating Exercise Capacity and Cardiac Reserve

For preclinical models of ischemic left ventricular dysfunction, cicloprolol offers a translational advantage. Clinical data demonstrate that cicloprolol increased ejection fraction during exercise (31±2% to 36±2%, p<0.01) in patients with impaired LV function [4] and improved work capacity in 40-42% of patients with ischemic heart failure [5]. In contrast, atenolol reduced exercise ejection fraction and increased systemic vascular resistance [2]. This evidence supports cicloprolol as the preferred β-blocker for studies where preserving exercise cardiac performance is critical.

Comparative Pharmacology Studies of Intrinsic Sympathomimetic Activity (ISA)

Cicloprolol's well-characterized ISA profile—quantified at 0.7 relative to isoproterenol (vs. 0.65 for xamoterol and 0.45 for pindolol) [3]—makes it an essential reference compound for studies investigating the role of partial agonism in β-adrenoceptor pharmacology. Its intermediate ISA position allows researchers to dissect the functional consequences of varying degrees of intrinsic activity while maintaining β1-selectivity, which pindolol lacks [3].

Renal Impairment Pharmacokinetic Studies Requiring Dose Adjustment Consideration

For pharmacokinetic investigations involving renal dysfunction models, cicloprolol presents a relevant test compound due to its documented prolonged elimination half-life in uraemic patients [6] and significant inter-individual metabolic variability (urinary recovery 5.3-21.5%) . Researchers designing studies in renal impairment should account for potential accumulation and consider dose adjustment protocols.

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